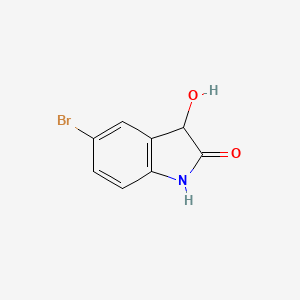

5-Bromo-3-hydroxy-2-indolinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPDUEVGLOZRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384442 | |

| Record name | 5-Bromo-3-hydroxy-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99304-37-7 | |

| Record name | 5-Bromo-3-hydroxy-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-hydroxy-2-indolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-3-hydroxy-2-indolinone, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Introduction

Indolinone and its derivatives are prominent scaffolds in numerous biologically active compounds and natural products. The introduction of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the indolinone core can significantly influence the molecule's pharmacological profile. This compound, therefore, represents a key intermediate for the synthesis of a diverse array of potential therapeutic agents. This guide details a two-step synthetic pathway commencing with the synthesis of the precursor, 5-bromoisatin, followed by its selective reduction to the target compound.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence, starting from commercially available isatin. The initial step involves the electrophilic bromination of isatin to yield 5-bromoisatin. The subsequent and final step is the selective reduction of the C3-carbonyl group of 5-bromoisatin to the corresponding hydroxyl group.

Experimental Protocols

Synthesis of 5-Bromoisatin (Precursor)

Materials:

-

Isatin

-

N-Bromosuccinimide (NBS) or Bromine

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

A common method for the synthesis of 5-bromoisatin involves the direct bromination of isatin.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin in glacial acetic acid.

-

Slowly add a solution of N-Bromosuccinimide (NBS) or bromine in glacial acetic acid to the isatin solution at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture at a specified temperature (e.g., 80-90 °C) for a designated period (typically a few hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 5-bromoisatin as a reddish-orange solid.

Synthesis of this compound (Target Compound)

Materials:

-

5-Bromoisatin

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

The selective reduction of the C3-carbonyl of 5-bromoisatin yields the desired this compound.

-

Suspend 5-bromoisatin in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer at 0 °C (ice bath).

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the suspension. The reaction is typically exothermic, and the color of the solution may change.

-

Stir the reaction mixture at 0 °C for a specified time (e.g., 30 minutes to 1 hour) and then allow it to warm to room temperature, continuing to stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system.

Characterization Data

Physicochemical Properties

| Property | 5-Bromoisatin (Precursor)[1] | This compound (Target)[2] |

| Molecular Formula | C₈H₄BrNO₂ | C₈H₆BrNO₂ |

| Molecular Weight | 226.03 g/mol | 228.04 g/mol |

| Appearance | Reddish-orange solid | Off-white to pale yellow solid (Predicted) |

| Melting Point | 252-254 °C | Not available |

| Solubility | Soluble in hot ethanol, acetic acid | Soluble in methanol, ethanol, ethyl acetate |

Spectroscopic Data

Table 1: ¹H NMR Data of 5-Bromoisatin (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.10 | br s | 1H | NH |

| 7.70 | d | 1H | Ar-H |

| 7.65 | dd | 1H | Ar-H |

| 6.90 | d | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data of this compound

Note: The following are predicted chemical shifts based on the analysis of similar structures and may not represent experimental values.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (C2) |

| ~142 | Ar-C (C7a) |

| ~135 | Ar-C (C5) |

| ~130 | Ar-C (C6) |

| ~128 | Ar-C (C4) |

| ~115 | Ar-C (C3a) |

| ~112 | Ar-C (C7) |

| ~70 | CH-OH (C3) |

Table 3: IR Spectroscopic Data

| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |

| 5-Bromoisatin | ~3200 (N-H stretch), ~1750 & ~1730 (C=O stretches, dicarbonyl), ~1610 (C=C stretch) | Amide N-H, Ketone C=O, Aromatic C=C |

| This compound | ~3300 (O-H stretch, broad), ~3200 (N-H stretch), ~1680 (C=O stretch, amide), ~1610 (C=C stretch) | Alcohol O-H, Amide N-H, Amide C=O, Aromatic C=C |

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | [M]+ or [M+H]+ (m/z) |

| 5-Bromoisatin | ESI+ | 225.9 (for ⁷⁹Br), 227.9 (for ⁸¹Br) |

| This compound | ESI+ | 227.9 (for ⁷⁹Br), 229.9 (for ⁸¹Br) (Predicted) |

Experimental Workflow Diagram

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is a practical approach for obtaining this valuable intermediate. The provided characterization data, including predicted spectroscopic values, will aid researchers in confirming the identity and purity of the synthesized compound. This information is crucial for professionals engaged in the design and development of novel therapeutic agents based on the indolinone scaffold. Further experimental work is encouraged to establish the definitive spectroscopic and physical properties of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-hydroxy-2-indolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-hydroxy-2-indolinone is a synthetic organic compound belonging to the oxindole class, a core structure found in many biologically active molecules and pharmaceutical agents. The presence of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the indolinone scaffold imparts specific physicochemical characteristics that are crucial for its reactivity, formulation, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its role in relevant signaling pathways.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are primarily based on computational models, providing valuable estimates for research and development. The following table summarizes the key computed properties for (S)-5-bromo-3-hydroxyindolin-2-one.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₂ | PubChem[1] |

| Molecular Weight | 228.04 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 226.95819 Da | PubChem[1] |

| Monoisotopic Mass | 226.95819 Da | PubChem[1] |

| Topological Polar Surface Area | 49.3 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| CAS Number | 99304-37-7 | ChemicalBook |

Note: The data presented is computationally generated and should be used as an estimation. Experimental validation is recommended for precise measurements.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of 3-hydroxyoxindoles involves the reduction of the corresponding isatin. The following is a representative experimental protocol for the synthesis of this compound from 5-bromoisatin.

Materials:

-

5-Bromoisatin

-

Sodium borohydride (NaBH₄)

-

Ethanol (or Methanol)

-

Water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromoisatin (1 equivalent) in ethanol at room temperature.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. The color of the solution is typically observed to change from orange/red to a lighter yellow or colorless solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture). The reaction is complete when the starting 5-bromoisatin spot is no longer visible.

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of 1M hydrochloric acid at 0 °C until the effervescence ceases and the pH of the solution is neutral to slightly acidic.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Methods

The characterization and quantification of this compound can be performed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and quantifying the compound. A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point. Detection is typically performed using a UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides highly sensitive and selective detection, allowing for the determination of the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule, confirming the connectivity of atoms and the presence of functional groups.

Biological Activity and Signaling Pathways

Indolinone-based compounds are recognized for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer. Derivatives of this compound have been investigated for their biological activities, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Src, and their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events. Indolinone scaffolds are known to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to a reduction in tumor angiogenesis, proliferation, and survival of cancer cells.

Below is a diagram illustrating a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by compounds like this compound derivatives.

This diagram illustrates that the binding of VEGF to its receptor, VEGFR-2, triggers downstream signaling cascades involving PLCγ/PKC/MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation, angiogenesis, and survival. This compound and its derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking these crucial cellular processes.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. This guide provides essential physicochemical data, a representative synthesis protocol, and insights into its mechanism of action through the inhibition of key signaling pathways like VEGFR-2. Further experimental validation of the computed properties and exploration of its biological activities will be crucial for advancing its application in drug discovery and development.

References

An In-depth Technical Guide to 5-Bromo-3-hydroxy-2-indolinone (CAS: 99304-37-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-hydroxy-2-indolinone, also known as 5-bromo-3-hydroxyoxindole, is a halogenated derivative of the oxindole scaffold, a core structure found in numerous natural products and pharmacologically active compounds. The strategic placement of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the indolinone ring system suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological evaluation. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, synthesis, and potential biological activities, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 99304-37-7 | N/A |

| Molecular Formula | C₈H₆BrNO₂ | [1] |

| Molecular Weight | 228.04 g/mol | [1] |

| IUPAC Name | 5-bromo-3-hydroxy-1,3-dihydroindol-2-one | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on general methods for the synthesis of 3-hydroxyoxindoles and related bromoindoles, a plausible synthetic route can be proposed starting from 5-bromo-1H-indole-2,3-dione (5-bromoisatin).

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the reduction of the C3-keto group of 5-bromoisatin.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted from similar syntheses)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

-

5-Bromo-1H-indole-2,3-dione (5-bromoisatin)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-1H-indole-2,3-dione in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The amount of NaBH₄ should be carefully calculated (typically 1-1.5 equivalents).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Potential Applications

While direct biological data for this compound is limited, the broader classes of bromo-indolinones and 3-hydroxyoxindoles have demonstrated significant potential in medicinal chemistry, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Derivatives of 5-bromoindolin-2-one have shown promising anticancer activity. For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have exhibited potent anti-proliferative effects against human breast (MCF-7) and lung (A-549) cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[2] The anticancer activity of these related compounds is often attributed to the inhibition of key signaling proteins involved in cancer progression.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-Benzyl-5-bromo-3-(4-arylthiazol-2-yl)hydrazonoindolin-2-ones | MCF-7 (Breast) | 2.93 - 7.17 | [2] |

The oxindole scaffold is a key feature in several approved anticancer drugs that target protein kinases. The substitution pattern of this compound makes it an interesting candidate for evaluation as an inhibitor of various kinases implicated in cancer.

Antimicrobial Activity

The indolinone core is also a component of various compounds with antimicrobial properties. A study on (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, a structurally similar compound, demonstrated effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, and moderate activity against Escherichia coli and Streptococcus species.[3] This suggests that this compound may also possess antibacterial properties worthy of investigation.

Potential Mechanisms of Action and Signaling Pathways

The mechanism of action for this compound has not been elucidated. However, based on studies of related compounds, several potential molecular targets and signaling pathways can be hypothesized.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many indolinone-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR). Some 1-benzyl-5-bromoindolin-2-one derivatives have been shown to be effective inhibitors of VEGFR-2.[2] Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote angiogenesis, a critical process for tumor growth and metastasis.

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Modulation of the PI3K/Akt/mTOR Pathway

Indole compounds are known to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. By potentially inhibiting an upstream kinase like VEGFR-2 or other RTKs, this compound could indirectly downregulate this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Disruption of Tubulin Polymerization

The oxindole core is present in compounds that inhibit tubulin polymerization, a validated anticancer strategy. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. It is plausible that this compound could interact with the colchicine binding site on tubulin, thereby inhibiting microtubule formation.

Caption: Potential mechanism of tubulin polymerization inhibition.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

-

Prepare an inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. While specific data on this compound is sparse, the known biological activities of related bromo-indolinones and 3-hydroxyoxindoles strongly suggest its potential as an anticancer and antimicrobial agent. Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol for this compound.

-

Conducting a thorough characterization of its physicochemical properties.

-

Performing comprehensive in vitro and in vivo evaluations of its anticancer and antimicrobial activities to determine IC₅₀ and MIC values against a broad range of cell lines and pathogens.

-

Elucidating its precise mechanism of action by identifying its molecular targets and its effects on key signaling pathways.

Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule and paving the way for its further development as a clinical candidate.

References

In-Depth Technical Guide: Biological Activity of 5-Bromo-3-hydroxy-2-indolinone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with the 5-bromo-3-hydroxy-2-indolinone scaffold. While data on the core, unsubstituted molecule is limited in publicly available research, numerous derivatives have been synthesized and evaluated, demonstrating a broad spectrum of pharmacological potential. This document will focus on the key biological activities reported for these derivatives, including their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental methodologies for key assays and visual representations of relevant signaling pathways are provided to support further research and development in this area.

Core Chemical Structure

The foundational structure is this compound, a heterocyclic organic compound. Its chemical structure is characterized by an oxindole core, which is an indole nucleus with a carbonyl group at the 2-position. The bromine atom at the 5-position and the hydroxyl group at the 3-position are key features that can be modified to generate derivatives with diverse biological activities.

Anticancer and Antiproliferative Activity

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting antiproliferative effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.

Quantitative Antiproliferative Data

The following tables summarize the in vitro antiproliferative activity of various 5-bromo-2-indolinone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Antiproliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives

| Compound ID | HepG2 (IC50 in µM) | A549 (IC50 in µM) | Skov-3 (IC50 in µM) |

| 23p | 2.357 | - | 3.012 |

| Sunitinib | 31.594 | - | 49.036 |

Data sourced from a study on 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[1]

Table 2: Antiproliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones

| Compound ID | Cancer Cell Line | Growth Inhibition (%) at 10⁻⁵ M |

| 5a | Renal Cancer UO-31 | 32.45 |

| 5b | Prostate Cancer PC-3 | ~50 |

| 5e | Prostate Cancer PC-3 | ~50 |

These compounds, which include a 5-bromo-indolin-2-one core, were evaluated by the National Cancer Institute (NCI).[2]

Table 3: Antiproliferative Activity of 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide

| Cell Line | IC50 (µg/mL) |

| HUVEC | 5.6 |

| A549 | 14.4 |

This study highlights the anti-proliferative effects on both endothelial and lung cancer cell lines.[3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

References

- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-3-hydroxy-2-indolinone: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-hydroxy-2-indolinone is a pivotal synthetic intermediate, playing a crucial role in the development of a diverse range of biologically active molecules. Its substituted oxindole core is a privileged scaffold in medicinal chemistry, notably serving as a key building block in the synthesis of potent kinase inhibitors. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its preparation and subsequent elaboration are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide explores its application in the synthesis of targeted therapeutics, exemplified by the potent anti-cancer agent Sunitinib, and visually elucidates the relevant biological signaling pathways.

Physicochemical Properties

This compound is a crystalline solid. The presence of the bromine atom and the hydroxyl group significantly influences its reactivity and solubility. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrNO₂ | [1] |

| Molecular Weight | 228.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not explicitly available, but related compounds have high melting points. | |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. | [2] |

| CAS Number | 99304-37-7 | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process commencing with the bromination of indole, followed by oxidation to the corresponding oxindole, and subsequent hydroxylation at the 3-position.

Synthesis Workflow

A general workflow for the synthesis is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole

This protocol is adapted from a general procedure for the bromination of indole.[4][5]

-

Materials: Indole, Sodium bisulfite, Acetic anhydride, Bromine, Sodium hydroxide, Ethanol, Water.

-

Procedure:

-

Dissolve indole (e.g., 7.2g) in an alcohol such as ethanol (e.g., 80ml).[4]

-

Add a solution of sodium bisulfite in water dropwise and stir the reaction mixture for 15-20 hours at room temperature.[4]

-

Filter the resulting solid, wash with water, and dry to obtain the intermediate sodium indoline-2-sulfonate.

-

Suspend the intermediate in acetic anhydride and heat to 70-90°C for 2-3 hours.[6]

-

Cool the mixture, filter the solid, and wash with ether to yield sodium 1-acetyl indoline-2-sulfonate.

-

Dissolve the acetylated intermediate in water and cool to 0-5°C.

-

Add bromine dropwise while maintaining the temperature below 5°C.

-

Stir for 1-3 hours at 0-5°C, then allow to warm to room temperature and stir for another 1-2 hours.[4]

-

Quench the reaction with a sodium bisulfite solution.

-

Adjust the pH to basic with sodium hydroxide solution and reflux for 12-18 hours to effect deprotection.[4]

-

Cool the reaction mixture to precipitate the product, filter, wash with water, and dry to obtain 5-bromoindole.

-

Protocol 2: Synthesis of 5-Bromo-2-oxindole

This protocol describes the oxidation of 5-bromoindole.

-

Materials: 5-Bromoindole, N-Bromosuccinimide (NBS), tert-Butanol, Water.

-

Procedure:

-

Dissolve 5-bromoindole in a mixture of tert-butanol and water.

-

Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 5-bromo-2-oxindole.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: Synthesis of this compound

This protocol is based on a metal-free hydroxylation of 2-oxindoles.[7]

-

Materials: 5-Bromo-2-oxindole, 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 5-bromo-2-oxindole in THF in a flask open to the atmosphere.

-

Add a catalytic amount of TEMPO to the solution.

-

Stir the reaction mixture at room temperature. Atmospheric air serves as the oxidant.

-

Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford this compound.

-

Characterization Data

The structural confirmation of this compound and its precursors is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for Key Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 5-Bromoindole | ~8.1 (br s, 1H, NH), 7.76 (d, 1H), 7.25 (t, 1H), 7.20 (dd, 1H), 7.15 (d, 1H), 6.47 (t, 1H)[8] | Not fully assigned for the parent compound. | 3400-3200 (N-H) | 196.04 [M]⁺ |

| 5-Bromo-2-oxindole | Aromatic protons and CH₂ protons will be observed. | Carbonyl carbon (~175-180 ppm), aromatic carbons, and a CH₂ carbon will be present. | ~3200 (N-H), ~1700 (C=O) | 212.04 [M]⁺[9] |

| This compound | Signals for aromatic protons, NH, OH, and a methine proton (CH-OH) are expected. | Carbonyl carbon, aromatic carbons, and a methine carbon (C-OH) are expected. | ~3400 (O-H), ~3200 (N-H), ~1700 (C=O) | 228.04 [M]⁺[1] |

Note: Specific peak assignments and coupling constants may vary depending on the solvent and instrument used.

Reactivity and Applications as a Synthetic Intermediate

This compound is a versatile intermediate due to its multiple reactive sites. The hydroxyl group can be further functionalized, and the oxindole core can undergo various reactions. A key reaction is the Knoevenagel condensation.

Knoevenagel Condensation

The active methylene group at the 3-position of the corresponding 5-bromo-2-oxindole (the tautomeric form of this compound) readily undergoes Knoevenagel condensation with aldehydes and ketones.[10][11] This reaction is fundamental for constructing the core structure of many kinase inhibitors.

Protocol 4: General Procedure for Knoevenagel Condensation

-

Materials: 5-Bromo-2-oxindole, Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide), Piperidine or Pyrrolidine, Ethanol or Methanol.

-

Procedure:

-

To a solution of 5-bromo-2-oxindole in ethanol or methanol, add the desired aldehyde.

-

Add a catalytic amount of a weak base, such as piperidine or pyrrolidine.[12]

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be collected by filtration.

-

Wash the solid with cold solvent and dry to obtain the condensed product.

-

Application in the Synthesis of Sunitinib

A prominent application of a related intermediate, 5-fluoro-2-oxindole, is in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[12][13] The synthetic logic is directly applicable to 5-bromo-2-oxindole for the preparation of bromo-analogues of Sunitinib.

Caption: Synthesis of a 5-bromo Sunitinib analogue.

This synthesis involves the Knoevenagel condensation of 5-bromo-2-oxindole with a functionalized pyrrole aldehyde. The resulting molecule possesses the core pharmacophore responsible for kinase inhibition.

Biological Context: VEGFR-2 Signaling Pathway

Sunitinib and its analogues primarily exert their anti-cancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[14][15]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events.

Caption: Simplified VEGFR-2 signaling pathway and inhibition by Sunitinib analogues.

Upon activation by VEGF, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[16] This phosphorylation creates docking sites for various signaling proteins, including phospholipase C-gamma (PLCγ) and phosphoinositide 3-kinase (PI3K).[2][16] Activation of these pathways ultimately leads to downstream signaling cascades, such as the Raf-MEK-ERK and Akt pathways, which promote endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[2] Sunitinib and its analogues function by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and blocking the downstream signaling events that drive angiogenesis.[15]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its functional groups, particularly in Knoevenagel condensations, provide access to a wide array of complex molecules with significant biological activities. The successful application of its core structure in the design of potent kinase inhibitors like Sunitinib highlights its importance for the development of targeted cancer therapies. This guide provides the essential technical information to facilitate the effective utilization of this key building block in research and development endeavors.

References

- 1. (S)-5-bromo-3-hydroxyindolin-2-one | C8H6BrNO2 | CID 714172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 3. This compound | 99304-37-7 [chemicalbook.com]

- 4. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 5. CN105622481A - Process for efficient synthesis of 5-bromoindole - Google Patents [patents.google.com]

- 6. Catalyst-Free α-Alkylation-α-Hydroxylation of Oxindole with Alcohols [organic-chemistry.org]

- 7. Mild Hydroxylation of 2-Oxindoles - ChemistryViews [chemistryviews.org]

- 8. benchchem.com [benchchem.com]

- 9. graphviz.org [graphviz.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 13. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-3-hydroxy-2-indolinone: Discovery, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-hydroxy-2-indolinone, a heterocyclic compound belonging to the oxindole family. While the specific discovery of this molecule is not extensively documented, its history is intrinsically linked to the broader exploration of isatin and oxindole chemistry, which dates back to the 19th century. This document details the physicochemical properties of this compound, provides a detailed experimental protocol for its synthesis via the reduction of 5-bromoisatin, and explores its relevance as a scaffold in medicinal chemistry. The biological context is highlighted through its relationship with derivatives that are known to be potent kinase inhibitors, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial in angiogenesis and cancer progression.

Discovery and History

The history of this compound is best understood within the context of its parent scaffold, isatin (1H-indole-2,3-dione). Isatin was first identified in 1840 by Otto Linné Erdmann and Auguste Laurent as a product of the oxidation of indigo dye using nitric and chromic acids.[1] This discovery opened the door to a rich field of heterocyclic chemistry. The isatin core, with its reactive C3-carbonyl group, has since been established as a versatile building block for the synthesis of a wide array of biologically active compounds.[2]

The development of oxindoles, including 3-hydroxy derivatives, followed from the exploration of isatin chemistry. The reduction of the C3-ketone of isatin to a secondary alcohol is a fundamental transformation that gives rise to 3-hydroxy-2-indolinones. While a specific date or individual credited with the first synthesis of the 5-bromo substituted variant is not prominent in the historical literature, its preparation is a logical extension of well-established methodologies applied to 5-bromoisatin. 5-bromoisatin itself can be synthesized through the direct halogenation of isatin or via cyclization reactions of bromo-substituted anilines.[3] Therefore, the discovery of this compound can be considered an incremental step in the broader historical development of halogenated indole derivatives for pharmaceutical research.

Physicochemical Properties

This compound is a solid organic compound. While extensive experimental data for this specific molecule is sparse in the literature, its key physicochemical properties can be derived from computational models and data available for closely related structures.

Table 1: Physicochemical Data for (S)-5-Bromo-3-hydroxy-2-indolinone

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₂ | PubChem[4] |

| Molecular Weight | 228.04 g/mol | PubChem[4] |

| IUPAC Name | (3S)-5-bromo-3-hydroxy-1,3-dihydroindol-2-one | PubChem[4] |

| CAS Number | 99304-37-7 | ChemicalBook[5] |

| Exact Mass | 226.95819 Da | PubChem[4] |

| Topological Polar Surface Area | 49.3 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| XLogP3-AA (Lipophilicity) | 0.9 | PubChem[4] |

Note: The data presented in Table 1 is primarily computationally generated and sourced from the PubChem database for the (S)-enantiomer.

Synthesis and Experimental Protocols

The most direct and common method for the preparation of this compound is the selective reduction of the C3-carbonyl group of 5-bromoisatin. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like the amide in the indolinone ring.[6]

Synthesis of the Precursor: 5-Bromoisatin

A common method for the synthesis of 5-bromoisatin involves the direct bromination of isatin.[3]

Experimental Protocol: Bromination of Isatin

-

Reaction Setup: To a suspension of isatin (10 mmol) in glacial acetic acid (25 mL), add pyridinium bromochromate (PBC) (12 mmol).

-

Reaction Conditions: Heat the reaction mixture at 90°C on a water bath with constant stirring for 20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and add cold water (100 mL). Extract the product with diethyl ether (3 x 20 mL).

-

Purification: Wash the combined organic extracts with aqueous sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The crude product can be recrystallized from ethanol to yield pure 5-bromoisatin.[3]

Synthesis of this compound

Experimental Protocol: Reduction of 5-Bromoisatin

-

Reaction Setup: Dissolve 5-bromoisatin (10 mmol) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Conditions: Cool the solution in an ice bath to 0-5°C. Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains low. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is neutral. This will decompose the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Biological Relevance and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, its core structure is a key pharmacophore in a multitude of biologically active molecules. The indolinone scaffold is present in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7]

Derivatives of this compound are particularly relevant as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][8] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, which is essential for their growth and metastasis. Therefore, inhibiting the VEGFR-2 signaling pathway is a key strategy in anticancer drug development.[8]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[1][9] Isatin-based compounds can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the phosphorylation cascade and downstream signaling.[10]

Conclusion

This compound, while not a widely known compound in its own right, represents a fundamentally important scaffold in the field of medicinal chemistry. Its history is rooted in the pioneering work on indigo and its derivatives. The straightforward synthesis from 5-bromoisatin makes it an accessible intermediate for the development of more complex molecules. The true significance of this compound lies in its contribution to the architecture of potent kinase inhibitors that target critical signaling pathways in diseases such as cancer. This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the this compound core for the design and synthesis of novel therapeutic agents. Further investigation into the direct biological activities of this core molecule and its simple derivatives may yet reveal untapped therapeutic potential.

References

- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.umz.ac.ir [journals.umz.ac.ir]

- 4. (S)-5-bromo-3-hydroxyindolin-2-one | C8H6BrNO2 | CID 714172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 99304-37-7 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-Bromo-3-hydroxy-2-indolinone from Isatin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromo-3-hydroxy-2-indolinone, a valuable intermediate in drug discovery, starting from isatin. The synthesis involves a two-step process: the bromination of isatin to yield 5-bromoisatin, followed by the selective reduction of the 3-keto group to a hydroxyl group.

Introduction

Isatin and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a bromine atom at the 5-position of the isatin scaffold can significantly modulate the biological properties of the molecule, often enhancing its therapeutic potential. This compound serves as a key building block in the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents. Its structural motif is found in compounds that can interact with various biological targets, including protein kinases.

Applications in Drug Development

5-Bromoindole scaffolds are considered privileged structures in medicinal chemistry due to their ability to be synthetically elaborated into a wide range of therapeutic agents.[1] The bromine atom not only influences the electronic properties of the indole ring but also provides a convenient handle for further functionalization via cross-coupling reactions.[1] Derivatives of 5-bromoisatin have shown promise as anticancer agents, with some compounds exhibiting inhibitory activity against cancer cell lines.[2] The indolin-2-one core is a key feature of several approved tyrosine kinase inhibitors, and isatin-based compounds have been investigated as inhibitors of the VEGF/VEGFR-2 signaling pathway, which is crucial for angiogenesis in tumors.[3][4]

Synthesis Overview

The synthesis of this compound from isatin is achieved in two sequential steps, as illustrated in the workflow below.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromoisatin

This protocol is adapted from a method utilizing pyridinium bromochromate (PBC) for the bromination of isatin.[5]

Materials:

-

Isatin

-

Pyridinium bromochromate (PBC)

-

Glacial acetic acid

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridinium bromochromate (3.12 g, 12 mmol) in glacial acetic acid (25 mL).

-

Add a solution of isatin (10 mmol) in a small amount of glacial acetic acid to the suspension.

-

Heat the reaction mixture at 90°C in a water bath for 20 minutes.

-

After cooling to room temperature, pour the reaction mixture into cold water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to afford pure 5-bromoisatin.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Isatin | [5] |

| Reagent | Pyridinium bromochromate (PBC) | [5] |

| Solvent | Glacial Acetic Acid | [5] |

| Reaction Time | 20 minutes | [5] |

| Reaction Temperature | 90°C | [5] |

| Yield | 89% | [5] |

| Melting Point | 249-250°C | [5] |

| ¹H NMR (DMSO-d₆) | δ = 6.88 (d, J = 8.3 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 7.74 (dd, J = 8.3 and 1.9 Hz, 1H) | [5] |

| ¹³C NMR (DMSO-d₆) | δ = 115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05 | [5] |

Step 2: Synthesis of this compound

This protocol describes the reduction of the 3-keto group of 5-bromoisatin using sodium borohydride.

Materials:

-

5-Bromoisatin

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

Procedure:

-

Dissolve 5-bromoisatin (10 mmol) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) to the solution in small portions.

-

Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Acidify the mixture to pH ~5-6 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Characterization Data (Predicted and from Literature):

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆BrNO₂ | [6] |

| Molecular Weight | 228.04 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | Not explicitly found | |

| ¹H NMR | Expected shifts for aromatic and carbinol protons | |

| ¹³C NMR | Expected shifts for aromatic, carbonyl, and carbinol carbons | |

| Mass Spectrometry | m/z for [M+H]⁺ |

Potential Signaling Pathway Involvement

While the direct interaction of this compound with specific signaling pathways is not extensively documented, the indolin-2-one scaffold is a well-established pharmacophore in kinase inhibitors. It is plausible that derivatives of this compound could target signaling pathways implicated in cell proliferation and angiogenesis, such as the VEGF/VEGFR pathway.

Caption: Potential inhibition of the VEGFR2 signaling pathway by 5-bromo-indolinone derivatives.

References

Synthesis of 5-Bromo-3-hydroxy-2-indolinone: An Experimental Protocol for Pharmaceutical Research

Abstract

5-Bromo-3-hydroxy-2-indolinone is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core structural motif, which is present in various biologically active molecules. This application note provides a detailed experimental protocol for the synthesis of this compound. The described methodology follows a two-step sequence: the synthesis of the precursor 5-bromo-2-oxindole from 5-bromoisatin, followed by its alpha-hydroxylation at the C3-position. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of a hydroxyl group at the 3-position and a bromine atom at the 5-position of the indolinone core can significantly modulate the biological activity and pharmacokinetic properties of the resulting molecule. This document outlines a reliable and reproducible method for the synthesis of this compound, providing a valuable building block for the synthesis of novel therapeutic agents.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the reductive conversion of 5-bromoisatin to 5-bromo-2-oxindole. The second step is the alpha-hydroxylation of 5-bromo-2-oxindole at the C3 position using an electrophilic oxygen source, such as Davis oxaziridine or a molybdenum-based oxidant.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-oxindole from 5-Bromoisatin

This protocol details the reduction of the C3-keto group of 5-bromoisatin to a methylene group.

Materials:

-

5-Bromoisatin

-

Hydrazine hydrate (64-85%)

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

To a solution of 5-bromoisatin (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and dry under vacuum to afford 5-bromo-2-oxindole.

Protocol 2: Synthesis of this compound

This protocol describes the alpha-hydroxylation of 5-bromo-2-oxindole using Davis oxaziridine. This reaction proceeds via the formation of an enolate followed by oxidation.

Materials:

-

5-Bromo-2-oxindole

-

Potassium bis(trimethylsilyl)amide (KHMDS) or other suitable base

-

2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 5-bromo-2-oxindole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS (1.1 eq) in THF to the reaction mixture while stirring.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flask, dissolve 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 eq) in anhydrous THF.

-

Add the solution of Davis oxaziridine dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on reaction scale and optimization.

| Step | Starting Material | Product | Reagents | Molar Ratio (vs. SM) | Typical Yield (%) | Purity (%) |

| 1 | 5-Bromoisatin | 5-Bromo-2-oxindole | Hydrazine hydrate, Ethanol | 2.0-3.0 | 85-95 | >95 |

| 2 | 5-Bromo-2-oxindole | This compound | KHMDS, Davis Oxaziridine, THF | 1.1 (KHMDS), 1.2 (Davis Oxaziridine) | 60-75 | >98 (after chromatography) |

Characterization Data (Expected):

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Spectral data should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the C3-proton, the hydroxyl proton, and the N-H proton.

-

¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the carbonyl group, the hydroxyl-bearing carbon, and the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of this compound (C₈H₆BrNO₂), including the characteristic isotopic pattern for a bromine-containing compound.

-

Melting Point (m.p.): A sharp melting point should be observed for the purified compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

-

KHMDS is a strong base and is pyrophoric. Handle under an inert atmosphere.

-

Davis oxaziridine is a strong oxidizing agent.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a comprehensive and detailed experimental protocol for the synthesis of this compound. The two-step procedure is robust and can be adapted for various scales. The successful synthesis of this compound will provide a valuable intermediate for the development of novel and potent therapeutic agents.

Application Notes and Protocols: 5-Bromo-3-hydroxy-2-indolinone in Anti-Cancer Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indolin-2-one scaffold is a prominent heterocyclic structure recognized as a "privileged" core in medicinal chemistry, leading to numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] The introduction of a bromine atom at the 5-position of the indolinone ring often enhances the biological activity and provides a versatile handle for synthetic modifications. Modifications at the 3-position are crucial for tuning the compound's interaction with biological targets. The 3-hydroxy-2-indolinone moiety, in particular, serves as a key structural element in a variety of derivatives designed as potent anti-cancer agents. These compounds often function as kinase inhibitors, targeting signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[3] This document outlines the applications of the 5-bromo-3-hydroxy-2-indolinone scaffold in anti-cancer drug discovery, presenting key biological data and detailed experimental protocols.

Mechanism of Action: Tyrosine Kinase Inhibition

Derivatives of the 5-bromoindolin-2-one scaffold frequently exhibit their anti-cancer effects by inhibiting protein tyrosine kinases (TKs).[4] These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, TKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are overactive, leading to uncontrolled cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[1]

Compounds based on the indolinone structure, such as the FDA-approved drug Sunitinib, act as multi-targeted tyrosine kinase inhibitors.[1][5] They typically compete with adenosine triphosphate (ATP) for binding to the kinase domain of these receptors, thereby blocking the downstream signaling cascade that promotes tumor growth.[3] The 5-bromo substitution can enhance the binding affinity and selectivity of these inhibitors.

Caption: Simplified VEGFR signaling pathway inhibited by 5-bromoindolinone derivatives.

Quantitative Data: In Vitro Anti-proliferative Activity

Numerous derivatives of the 5-bromoindolin-2-one scaffold have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

Table 1: Anti-proliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives.

| Compound | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | Skov-3 (Ovarian) IC50 (µM) | Reference |

|---|---|---|---|---|

| 23p | 2.357 | - | 3.012 | [5] |

| 23c | - | 3.103 | - | [5] |

| 23d | - | - | 3.721 | [5] |

| Sunitinib | 31.594 | 29.257 | 32.036 | [5] |

Note: Some data points were not available in the cited literature.

Table 2: Tyrosine Kinase Inhibitory and Anti-proliferative Activity of Benzyl Sulfoxide 2-Indolinone Derivatives.

| Compound | Tyrosine Kinase IC50 (µM) | Average Anti-proliferative IC50 (µM) | Reference |

|---|---|---|---|

| 6j | 1.34 | < 40 | [4] |

| 6o | 2.69 | < 40 | [4] |

Note: Compound 6o is (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one.

Table 3: Growth Inhibitory Activity (GI50) of 3-Hydroxyindolin-2-one and Hydrazono-indolinone Analogs.

| Compound | Cell Line | Cancer Type | GI50 | Reference |

|---|---|---|---|---|

| 3o | A549/ATTC | Non-Small Cell Lung | 190 nM | [6] |

| 3o | LOX IMVI | Melanoma | 750 nM | [6] |

| 3n & 3o | Leukemia Panel* | Leukemia | 2–5 µM | [6] |

| 2f | BT-549 | Breast | log10GI50 = -6.40 | [7] |

| 2f | NCI-H23 | Non-Small Cell Lung | log10GI50 = -6.10 | [7] |

| 2f | IGROV1 | Ovarian | log10GI50 = -6.02 | [7] |

Leukemia panel includes CCRF-CEM, HL-60(TB), K-562, MOLT-4, and RPMI-8226 cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from standard procedures cited in the literature.

Protocol 1: General Synthesis of 3-Substituted-5-bromoindolin-2-one Derivatives

This protocol describes a common synthetic route involving a condensation reaction.

Caption: General workflow for the synthesis of 5-bromoindolin-2-one derivatives.

Methodology:

-

Reaction Setup: To a solution of 5-bromo-1,3-dihydro-2H-indol-2-one (1 equivalent) in a suitable solvent such as ethanol, add the desired aldehyde or ketone derivative (1-1.2 equivalents).[5]

-

Catalysis: Add a catalytic amount of a base, such as piperidine or diisopropylethylamine (DIEA), to the mixture.[5]

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., reflux) for 8 to 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to precipitate the crude product.[5]

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol or water) and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[5]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][8][9]

Caption: Experimental workflow for a typical MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach by incubating overnight at 37°C in a humidified 5% CO2 atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-bromoindolinone derivative) in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium).[9]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C.[9]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Protocol 3: In Vivo Tumor Xenograft Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).[11]

-

Treatment: Randomize the mice into a control group (vehicle) and one or more treatment groups. Administer the 5-bromoindolinone derivative via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).[11]

-

Monitoring: Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length × Width²)/2. Monitor the body weight and general health of the mice as indicators of toxicity.[11]

-

Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and calculate the percentage of tumor growth inhibition (TGI) compared to the control group. The tumors may be further processed for histopathological or biomarker analysis.[11]

Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

- 1. mdpi.com [mdpi.com]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-Bromo-3-hydroxy-2-indolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design.[3] The strategic placement of a bromine atom at the 5-position, as in 5-Bromo-3-hydroxy-2-indolinone, provides a valuable synthetic handle for further modification through cross-coupling reactions, while also influencing the electronic properties and binding affinity of the final compound.[1][4]